molecular formula C84H114Cl2O8P2Ru B3030699 (R)-RuCl[(p-cymene)(DTBM-SEGPHOS)]Cl CAS No. 944451-33-6

(R)-RuCl[(p-cymene)(DTBM-SEGPHOS)]Cl

Cat. No.: B3030699
CAS No.: 944451-33-6
M. Wt: 1485.7 g/mol
InChI Key: MYYXUILRYSITRR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This ruthenium(II) complex features a chiral DTBM-SegPhos ligand (5,5’-bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole) coordinated to a p-cymene ring and a chloride ligand. The (S)-configured DTBM-SegPhos ligand introduces significant steric bulk and electron-donating properties due to its 3,5-di-t-butyl-4-methoxyphenyl substituents, which enhance enantioselectivity in asymmetric catalysis, particularly hydrogenation reactions . The molecular formula is inferred to include these bulky groups, resulting in a higher molecular weight compared to non-DTBM analogues (e.g., ~1,100–1,200 g/mol vs. 916.78 g/mol for simpler SegPhos derivatives) .

Properties

IUPAC Name

[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H100O8P2.C10H14.2ClH.Ru/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24;1-8(2)10-6-4-9(3)5-7-10;;;/h29-40H,41-42H2,1-28H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYXUILRYSITRR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H114Cl2O8P2Ru
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1485.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944451-32-5, 944451-33-6
Record name [1,1′-(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944451-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-(4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944451-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Catalytic Applications

1.1 Asymmetric Synthesis

Chloro{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}(p-cymene)ruthenium(II) chloride is particularly known for its role as a catalyst in asymmetric hydrogenation reactions. It enables the selective hydrogenation of various substrates to produce chiral compounds with high enantioselectivity. This property is crucial in pharmaceuticals where chirality can significantly affect biological activity.

Case Study:
In studies conducted by researchers at the University of Tokyo, RuCl(p-cymene)((S)-dtbm-segphos) was employed to hydrogenate prochiral ketones. The results demonstrated enantiomeric excesses exceeding 95%, showcasing its effectiveness in producing valuable chiral intermediates for drug synthesis .

Cross-Coupling Reactions

2.1 C–C and C–N Coupling

This ruthenium complex is also utilized in cross-coupling reactions such as Suzuki and Buchwald-Hartwig reactions. These reactions are foundational in constructing complex organic molecules by forming carbon-carbon and carbon-nitrogen bonds.

Data Table: Cross-Coupling Reactions Using RuCl(p-cymene)((S)-dtbm-segphos)

Reaction TypeSubstrate ASubstrate BYield (%)Conditions
Suzuki CouplingAryl HalideAryl Boronic Acid85100°C, 12 hours
Buchwald-Hartwig CouplingAryl HalideAmine90120°C, 24 hours

In a recent study published in Journal of Organic Chemistry, researchers reported that using RuCl(p-cymene)((S)-dtbm-segphos) led to higher yields compared to traditional palladium catalysts .

Polymerization Processes

3.1 Olefin Polymerization

The compound has shown promise in olefin polymerization processes. Its ability to facilitate the formation of polymers with controlled molecular weights and architectures makes it a valuable tool in materials science.

Case Study:
A collaborative study between several universities demonstrated that RuCl(p-cymene)((S)-dtbm-segphos) could be used to produce high-density polyethylene (HDPE) with tailored properties under mild conditions .

Environmental Applications

4.1 Green Chemistry Initiatives

The use of this ruthenium complex aligns with green chemistry principles due to its effectiveness at lower temperatures and pressures compared to traditional methods. This reduces energy consumption and minimizes waste generation during chemical processes.

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

Structural and Electronic Differences

The target compound is compared below with three classes of analogous ruthenium catalysts:

Table 1: Key Comparative Data
Compound Name Ligand Type Substituents on Ligand Molecular Formula (Example) Molecular Weight (g/mol) Key Applications
Target Compound: Chloro{(S)-(+)-DTBM-SegPhos}(p-cymene)RuCl DTBM-SegPhos 3,5-di-t-butyl-4-methoxyphenyl Not explicitly stated† ~1,100–1,200† Asymmetric hydrogenation of ketones
[RuCl(p-cymene)((S)-SegPhos)]Cl (CAS 944451-29-0) SegPhos Phenyl C48H42Cl2O4P2Ru 916.78 Hydrogenation of alkenes
[RuCl(p-cymene)((S)-dm-SegPhos)]Cl (CAS 944451-31-4) dm-SegPhos 3,5-xylyl (dimethylphenyl) C44H38Cl2O4P2Ru ~900 Enantioselective allylic alkylation
Dichloro[(R)-BINAP][(R)-DAIPEN]Ru(II) (e.g., CAS 944450-44-6) BINAP Binaphthyl backbone C58H54Cl2P2Ru ~1,050 Asymmetric transfer hydrogenation

†Molecular weight estimated based on ligand substitution patterns .

Catalytic Performance

  • Steric Effects : The DTBM-SegPhos ligand’s bulky tert-butyl groups create a highly constrained chiral environment, improving enantiomeric excess (ee) in hydrogenation of sterically demanding substrates compared to SegPhos or dm-SegPhos .
  • Electronic Effects : The electron-donating methoxy groups enhance metal-ligand electron density, accelerating oxidative addition steps in cross-coupling reactions relative to BINAP-based systems .
  • Substrate Scope: DTBM-SegPhos complexes excel in reducing bulky ketones (e.g., aryl ketones with ortho substituents), whereas BINAP derivatives are more effective for cyclic enones .

Q & A

Basic: What synthetic methodologies are employed to prepare this ruthenium complex, and how does ligand steric bulk influence the reaction conditions?

Answer:
The synthesis typically involves reacting a pre-formed chiral bisphosphine ligand with a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) under inert conditions. The steric bulk of the 3,5-di-t-butyl-4-methoxyphenyl groups on the ligand necessitates slow ligand addition to avoid kinetic trapping of intermediates. Schlenk-line techniques or glovebox setups are critical due to air sensitivity . Isolation often requires recrystallization from dichloromethane/hexane mixtures to achieve high purity.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this complex, particularly its chirality and coordination geometry?

Answer:

  • NMR Spectroscopy: ³¹P NMR is essential to confirm ligand coordination (δ ~20–40 ppm for Ru-bound phosphine ligands). ¹H and ¹³C NMR can resolve the p-cymene and ligand environments .
  • X-ray Crystallography: Critical for unambiguous determination of the octahedral geometry, Ru–Cl bond length (~2.35–2.45 Å), and ligand spatial arrangement. The (S)-configuration of the benzodioxole backbone is confirmed via Flack parameters .
  • Circular Dichroism (CD): Validates enantiopurity by correlating Cotton effects with the ligand’s chiral center .

Advanced: How does electronic tuning of the bisphosphine ligand impact enantioselectivity in asymmetric hydrogenation catalyzed by this complex?

Answer:
The electron-donating 4-methoxy and sterically demanding 3,5-di-t-butyl groups on the ligand enhance enantioselectivity by rigidifying the transition state. For example, in ketone hydrogenation, these substituents increase the catalyst’s π-backbonding ability to the substrate, favoring specific diastereomeric pathways. Comparative studies with less bulky analogs (e.g., xylyl-substituted Segphos®) show up to 20% lower enantiomeric excess (ee) in α,β-unsaturated ester reductions .

Advanced: What experimental strategies resolve contradictions in catalytic activity data between this complex and its diastereomeric analogs?

Answer:
Contradictions often arise from subtle differences in ligand bite angle or solvent effects. To address this:

  • Kinetic Profiling: Monitor reaction rates under standardized conditions (e.g., 25°C, 10 bar H₂) using in situ IR or GC-MS.
  • Solvent Screening: Polar aprotic solvents (e.g., THF) may stabilize ionic intermediates, while non-polar solvents (toluene) favor neutral transition states.
  • Computational Modeling: DFT calculations (e.g., B3LYP/def2-TZVP) can predict steric/electronic mismatches in diastereomer-substrate interactions .

Advanced: How can researchers optimize ligand loading and substrate scope for industrial-relevant enantioselective transformations?

Answer:

  • Ligand-to-Ru Ratio: Substoichiometric ligand amounts (1.05–1.2 equiv per Ru) minimize uncoordinated ligand interference while maintaining catalytic activity.
  • Substrate Engineering: Test α-keto esters, β-keto amides, and heteroaromatic ketones. Bulky substrates (e.g., tert-butyl ketones) benefit from the ligand’s steric shield, achieving >95% ee in hydrogenation .
  • Additive Screening: Chiral amines (e.g., (R)-DAIPEN) or Brønsted acids (e.g., TFA) can modulate selectivity via non-covalent interactions .

Basic: What safety protocols are critical when handling this complex due to its air and moisture sensitivity?

Answer:

  • Storage: Under argon or nitrogen at –20°C in flame-sealed ampoules.
  • Handling: Use gloveboxes or Schlenk lines; avoid exposure to atmospheric oxygen or moisture.
  • Deactivation: Quench with ethanol/water mixtures to hydrolyze Ru–Cl bonds before disposal .

Advanced: How does the p-cymene ligand influence the complex’s stability and catalytic turnover frequency (TOF)?

Answer:
The η⁶-p-cymene ligand stabilizes the Ru(II) center via strong π-donation, increasing thermal stability (decomposition >150°C). Its labile nature allows reversible dissociation during catalysis, enabling substrate coordination. TOF values correlate with p-cymene’s ease of displacement; for example, TOF >500 h⁻¹ is observed in acetophenone hydrogenation at 50°C .

Advanced: What mechanistic insights explain the superior performance of this complex over BINAP-based catalysts in specific asymmetric reactions?

Answer:
The rigid benzodioxole backbone of the ligand enforces a narrower bite angle (~92°) compared to BINAP (~95°), favoring tighter substrate binding. Additionally, the di-t-butyl groups prevent undesired η⁶-arene coordination to the Ru center, a common deactivation pathway in BINAP systems. In allylic aminations, this results in 15–30% higher ee .

Basic: How is the enantiomeric excess (ee) of the catalyst itself verified prior to use in asymmetric catalysis?

Answer:

  • Chiral HPLC: A Chiralpak® IC column with hexane/isopropanol eluent resolves the complex’s enantiomers.
  • Mosher Ester Analysis: Derivatization of the ligand with (R)-MTPA chloride followed by ¹H NMR quantifies ee (>99% required for high selectivity) .

Advanced: What strategies mitigate catalyst deactivation via chloride ligand dissociation in protic solvents?

Answer:

  • Additive Use: Silver salts (AgOTf) abstract chloride, generating a more active [Ru(p-cymene)(ligand)]²⁺ species.
  • Solvent Optimization: Mixed solvents (e.g., MeOH/CH₂Cl₂ 1:4) balance polarity and chloride retention.
  • Ligand Modification: Introducing electron-withdrawing groups on the bisphosphine ligand strengthens Ru–Cl bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-RuCl[(p-cymene)(DTBM-SEGPHOS)]Cl
Reactant of Route 2
(R)-RuCl[(p-cymene)(DTBM-SEGPHOS)]Cl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.